molecular formula C10H6FNO2 B1356203 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 251912-65-9

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1356203
CAS No.: 251912-65-9
M. Wt: 191.16 g/mol
InChI Key: AHJLKEQSLHUIPB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 3-position and a carbaldehyde group at the 5-position of the isoxazole ring makes this compound unique and significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This mixture is then treated with molecular iodine and subsequently with hydroxylamine to form the isoxazole ring . Another method involves the use of p-tosylalcohol (TSA) as a catalyst in the reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and 5-endo-dig cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Pharmaceutical Research

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde has been investigated for its potential biological activities, including:

  • Anticancer properties : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
  • Antiviral activities : Research has explored its efficacy against viral infections, suggesting a mechanism involving enzyme inhibition .

Material Science

The compound plays a crucial role in developing advanced materials due to its unique chemical properties. It is used in:

  • Polymer synthesis : Enhancing the durability and resistance of materials.
  • Coatings : Providing protective layers in various industrial applications .

Agricultural Chemistry

In agrochemical formulations, this compound is utilized to create:

  • Herbicides and fungicides : These compounds help improve crop yields and protect against pests .

Biochemical Research

The compound serves as a vital tool in biochemical studies, particularly in:

  • Enzyme inhibition studies : Understanding biological pathways and identifying potential therapeutic targets.
  • Fluorescent probes : Used in imaging applications to visualize cellular processes in real-time .

Synthetic Chemistry

As a building block, it facilitates the synthesis of more complex molecules, allowing researchers to explore new chemical entities with potential applications across various fields .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Properties

Research investigating its antiviral properties revealed that certain derivatives could inhibit viral replication in vitro. The study highlighted the importance of substituent variations on the fluorophenyl group, which influenced binding affinity to viral enzymes .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Bromophenyl)isoxazole-5-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an isoxazole ring, which contains nitrogen and oxygen atoms, along with a fluorophenyl substituent at the 3-position and a carbaldehyde group at the 5-position. Its molecular formula is C10H7FNOC_{10}H_7FNO . The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially affecting its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may interact with various proteins involved in cell signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells .

Case Studies:

  • A study demonstrated that derivatives of isoxazole compounds show inhibitory effects on multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The IC50 values for related compounds ranged from 7 to 20 µM, indicating moderate efficacy against tumor growth .
  • Another investigation highlighted that modifications of similar compounds led to enhanced antitumor activity, particularly against ovarian cancer cell lines, with IC50 values as low as 2.76 µM .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. The compound's binding affinity may be influenced by the fluorophenyl group, which enhances its reactivity with nucleophiles and proteins involved in critical cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Chlorophenyl)isoxazole-5-carbaldehydeChlorine substituent instead of fluorineDifferent electronic effects may lead to varied biological activity.
3-(Phenyl)isoxazole-5-carbaldehydeNo halogen substituentSimpler structure may affect reactivity and biological activity differently.
4-(Fluorophenyl)isoxazole-3-carbaldehydeFluorine at a different positionVariation in electronic distribution may influence properties significantly.

This table illustrates how substituent variations can impact the biological activity and chemical reactivity of isoxazole derivatives.

Future Directions in Research

While initial findings suggest that this compound possesses notable biological activities, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:

  • In vitro and in vivo evaluations : Comprehensive testing across various cancer cell lines and animal models to confirm efficacy.
  • Mechanistic studies : Detailed investigations into how this compound interacts with specific cellular targets.
  • Development of derivatives : Synthesis of new derivatives to enhance activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, and how can reaction efficiency be monitored?

The synthesis typically involves cyclocondensation of hydroxylamine with a propargyl aldehyde precursor, followed by Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Monitoring reaction progress via TLC or HPLC to detect intermediates and byproducts.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from chloroform/petroleum ether mixtures .
    Yield optimization may require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the isoxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and aldehyde proton (δ ~9.8–10.2 ppm). Fluorine-19 NMR verifies the para-fluorine substituent .
  • IR : Stretch at ~1680–1720 cm⁻¹ confirms the aldehyde carbonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₆FNO₂) and distinguishes isotopic patterns for fluorine .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers assess the thermal stability of this compound?

  • Differential Scanning Calorimetry (DSC) : Determines melting points and decomposition temperatures.
  • Thermogravimetric Analysis (TGA) : Monitors mass loss under controlled heating, identifying degradation steps (e.g., aldehyde oxidation or isoxazole ring decomposition) .
    Store samples at 0–6°C in amber vials to minimize thermal and photolytic degradation .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

  • Crystal Twinning : Common in fluorophenyl derivatives due to symmetry; use SHELXL for twin refinement .
  • Disorder : The aldehyde group may exhibit positional disorder. Collect high-resolution data (≤0.8 Å) and apply restraints during refinement .
  • Validation : Cross-check with PLATON or Mercury to validate hydrogen-bonding networks and π-π stacking interactions involving the fluorophenyl ring .

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

  • Contradictory NMR Signals : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, NOESY) to resolve overlapping peaks .
  • Discrepant X-ray Reflections : Re-process raw data with alternative software (e.g., OLEX2 vs. SHELXTL) and apply multi-solution algorithms in SHELXD .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound in medicinal chemistry?

  • Bioisosteric Replacement : Substitute the aldehyde group with amides or hydrazones to modulate reactivity .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict electronic effects of fluorine substitution on binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) to correlate substituent position with inhibitory activity .

Q. How can researchers mitigate challenges in synthesizing analogs with sensitive functional groups?

  • Protecting Groups : Temporarily protect the aldehyde with acetals or thioacetals during harsh reactions (e.g., Grignard additions) .
  • Low-Temperature Techniques : Perform lithiation or metallation steps at –78°C to prevent side reactions .

Q. What alternative synthetic methodologies (e.g., microwave-assisted, flow chemistry) could improve yield or selectivity?

  • Microwave Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12 hours to 30 minutes) .
  • Flow Chemistry : Enhances control over exothermic steps (e.g., nitrile oxide formation) and improves scalability .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKEQSLHUIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573509
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251912-65-9
Record name 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

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